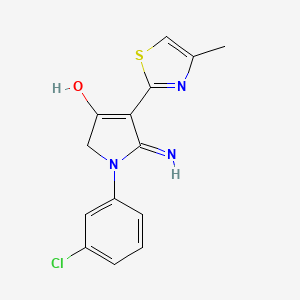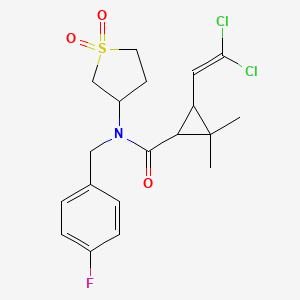![molecular formula C10H17N5O2S B12197250 3-(3-methylbutyl)-1-[2-(4H-1,2,4-triazol-3-ylsulfanyl)acetyl]urea](/img/structure/B12197250.png)
3-(3-methylbutyl)-1-[2-(4H-1,2,4-triazol-3-ylsulfanyl)acetyl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-methylbutyl)-1-[2-(4H-1,2,4-triazol-3-ylsulfanyl)acetyl]urea is a synthetic organic compound that belongs to the class of urea derivatives This compound is characterized by the presence of a triazole ring, a sulfanyl group, and a urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-methylbutyl)-1-[2-(4H-1,2,4-triazol-3-ylsulfanyl)acetyl]urea typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine and a suitable nitrile.
Introduction of the Sulfanyl Group: The sulfanyl group can be introduced through a nucleophilic substitution reaction using a thiol reagent.
Acetylation: The acetyl group can be added via an acylation reaction using acetic anhydride or acetyl chloride.
Urea Formation: The final step involves the reaction of the intermediate with an isocyanate to form the urea derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions may target the triazole ring or the urea moiety, potentially leading to the formation of amines or other reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the triazole ring or the sulfanyl group.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution Reagents: Halides, thiols, amines
Major Products
Oxidation Products: Sulfoxides, sulfones
Reduction Products: Amines, reduced triazole derivatives
Substitution Products: Various substituted triazole and urea derivatives
Scientific Research Applications
Chemistry
Catalysis: The compound may serve as a ligand in coordination chemistry, facilitating various catalytic reactions.
Material Science: Potential use in the development of novel materials with specific properties such as conductivity or stability.
Biology
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it a candidate for drug development.
Antimicrobial Activity: Potential use as an antimicrobial agent due to its unique structural features.
Medicine
Drug Development: Exploration of its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Pharmacokinetics: Studies on its absorption, distribution, metabolism, and excretion (ADME) properties.
Industry
Agriculture: Potential use as a pesticide or herbicide due to its bioactive properties.
Polymer Industry: Use in the synthesis of polymers with specific characteristics.
Mechanism of Action
The mechanism of action of 3-(3-methylbutyl)-1-[2-(4H-1,2,4-triazol-3-ylsulfanyl)acetyl]urea would depend on its specific application. For instance:
Enzyme Inhibition: The compound may bind to the active site of an enzyme, blocking its activity.
Antimicrobial Action: It may disrupt the cell membrane or interfere with essential metabolic pathways in microorganisms.
Comparison with Similar Compounds
Similar Compounds
1-(2-(4H-1,2,4-triazol-3-ylthio)acetyl)-3-(3-methylbutyl)urea: Similar structure with slight variations in the positioning of functional groups.
3-(3-methylbutyl)-1-[2-(1H-1,2,4-triazol-3-ylsulfanyl)acetyl]urea: Another triazole-based urea derivative with different isomeric forms.
Uniqueness
Structural Features: The presence of both a triazole ring and a sulfanyl group in the same molecule is relatively unique.
Reactivity: The compound’s ability to undergo various chemical reactions makes it versatile for different applications.
Properties
Molecular Formula |
C10H17N5O2S |
|---|---|
Molecular Weight |
271.34 g/mol |
IUPAC Name |
N-(3-methylbutylcarbamoyl)-2-(1H-1,2,4-triazol-5-ylsulfanyl)acetamide |
InChI |
InChI=1S/C10H17N5O2S/c1-7(2)3-4-11-9(17)14-8(16)5-18-10-12-6-13-15-10/h6-7H,3-5H2,1-2H3,(H,12,13,15)(H2,11,14,16,17) |
InChI Key |
GWYXFHDCAQEKHJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCNC(=O)NC(=O)CSC1=NC=NN1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-hydroxy-N-[(5Z)-4-oxo-5-(quinolin-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide](/img/structure/B12197173.png)
![2-{4'-[(2-Carboxyphenyl)sulfamoyl]-[1,1'-biphenyl]-4-sulfonamido}benzoic acid](/img/structure/B12197181.png)
![N-(4-{2-[2,5-dimethyl-1-(2-phenylethyl)-1H-pyrrol-3-yl]-2-oxoethoxy}phenyl)acetamide](/img/structure/B12197187.png)
![5-chloro-N-(4-chlorophenyl)-2-[(4-methylbenzyl)sulfanyl]pyrimidine-4-carboxamide](/img/structure/B12197194.png)
![5-{[(2Z)-3-(2,6-diethylphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]amino}-5-oxopentanoic acid](/img/structure/B12197207.png)
![5-hydroxy-2-phenyl-7-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-4H-chromen-4-one](/img/structure/B12197214.png)


![propan-2-yl 2,7-dimethyl-3-oxo-5-thiophen-2-yl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12197229.png)
![N-[2-(4-fluorophenyl)ethyl]-2-(7-methoxy-1H-indol-1-yl)acetamide](/img/structure/B12197237.png)
![2-(4-fluorophenyl)-N-[(2E)-3-(4-methoxybenzyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide](/img/structure/B12197239.png)

![3-(5-bromo-1H-indol-1-yl)-1-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)propan-1-one](/img/structure/B12197252.png)
![2-(4-chlorophenyl)-N-[(2Z)-4-methyl-5-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1,3-thiazol-2(3H)-ylidene]acetamide](/img/structure/B12197254.png)
